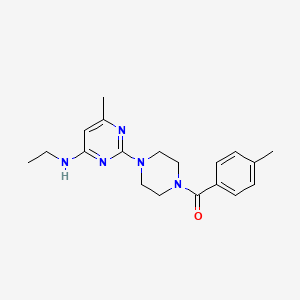

(4-(4-(Ethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)(p-tolyl)methanone

Description

Properties

IUPAC Name |

[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-(4-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O/c1-4-20-17-13-15(3)21-19(22-17)24-11-9-23(10-12-24)18(25)16-7-5-14(2)6-8-16/h5-8,13H,4,9-12H2,1-3H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCIFEOQFJRFCRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-(Ethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)(p-tolyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between ethylamine and a suitable diketone, such as acetylacetone, under acidic conditions.

Piperazine Ring Formation: The piperazine ring is introduced by reacting the pyrimidine derivative with piperazine in the presence of a base, such as sodium hydroxide.

Tolyl Group Attachment: The final step involves the attachment of the tolyl group to the piperazine ring through a nucleophilic substitution reaction using p-tolyl chloride and a suitable catalyst, such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-(4-(Ethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)(p-tolyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.

Major Products

Oxidation Products: N-oxides of the pyrimidine or piperazine rings.

Reduction Products: Alcohol derivatives of the compound.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-(4-(Ethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)(p-tolyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in the treatment of various diseases, including neurological disorders and cancer.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-(4-(Ethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)(p-tolyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Core Heterocycle: The target compound’s pyrimidine-piperazine scaffold contrasts with pyrrolopyridine-dione () and pyrazolopyrimidine () cores. Piperazine-linked triazole derivatives () demonstrate the versatility of this moiety in accommodating diverse substituents for activity optimization.

Substituent Effects: The ethylamino group in the target compound may enhance solubility compared to bulkier phenylmethyl groups in compounds . The p-tolyl group contributes to lipophilicity, similar to phenylmethyl substituents in , but with reduced steric hindrance .

Synthetic Pathways :

- The target compound likely employs amination/alkylation steps akin to ’s piperazine coupling methods .

- highlights isomerization challenges in pyrazolopyrimidine derivatives, suggesting that the target compound’s stability may depend on reaction conditions (e.g., pH, temperature) .

Functional and Potential Bioactivity Comparisons

While bioactivity data for the target compound are unavailable, insights from related structures suggest:

- Kinase Inhibition : Pyrimidine-piperazine hybrids (e.g., ) are frequently explored as kinase inhibitors due to their ability to occupy ATP-binding pockets .

- Antimicrobial Potential: Piperazine derivatives with lipophilic groups (e.g., p-tolyl) may disrupt microbial membranes or enzymes .

- Thermal Stability : ’s thermal study of pyrrolopyridine-diones implies that piperazine-linked compounds may exhibit moderate stability under physiological conditions .

Biological Activity

The compound (4-(4-(Ethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)(p-tolyl)methanone , also referred to by its CAS number 923195-28-2, is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of drug discovery. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 355.4 g/mol. The structure includes a piperazine ring, a pyrimidine derivative, and a p-tolyl group, which are significant for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C19H25N5O2 |

| Molecular Weight | 355.4 g/mol |

| Structure | Structure |

Research indicates that this compound may act as an inhibitor of specific protein kinases, which are critical in various signaling pathways related to cell proliferation and survival. Inhibition of these kinases can lead to anticancer effects and modulation of other diseases linked to aberrant kinase activity.

Anticancer Properties

Several studies have reported the compound's efficacy against various cancer cell lines. For instance:

- In vitro studies demonstrated that the compound inhibits the growth of human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) at micromolar concentrations.

- Mechanistic investigations revealed that it induces apoptosis via the mitochondrial pathway, characterized by cytochrome c release and activation of caspases.

Neuropharmacological Effects

The compound has also been evaluated for its neuropharmacological properties:

- Behavioral studies in animal models suggest potential anxiolytic effects, possibly through modulation of serotonin receptors.

- Neuroprotective assays indicate that it may protect neuronal cells from oxidative stress-induced damage.

Case Studies

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the compound's effect on MCF7 cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of 12 µM, suggesting significant anticancer potential.

- Neuropharmacological Assessment : In a rodent model, the compound was administered in various doses to assess anxiety-like behavior using the elevated plus maze test. Results showed a significant increase in time spent in open arms compared to control groups, indicating anxiolytic properties.

Q & A

Q. Methodological Approach :

Radioligand Displacement Assays : Use tritiated serotonin (5-HT) receptor ligands (e.g., 5-HT1A/2A) to measure competitive binding in transfected cell lines. Compare IC50 values with reference antagonists .

Functional Assays : Employ cAMP or calcium flux assays to assess G-protein coupling post-receptor activation.

Structural Analysis : Perform X-ray crystallography or cryo-EM to map binding pockets, leveraging analogs with piperazine-pyrimidine scaffolds .

Key Controls : Include negative controls (untransfected cells) and reference compounds (e.g., ketanserin for 5-HT2A) .

Basic: What are the optimal purification techniques post-synthesis?

Q. Stepwise Protocol :

Crude Product Isolation : Use liquid-liquid extraction (e.g., dichloromethane/water) to remove unreacted starting materials.

Chromatography :

- Flash Chromatography : Silica gel with gradient elution (ethyl acetate:hexane) for intermediate purity.

- HPLC : Reverse-phase C18 columns (acetonitrile:water + 0.1% TFA) for final purification (>95% purity) .

Crystallization : Recrystallize from ethanol/water mixtures to enhance crystalline purity .

Advanced: How should researchers address discrepancies in reported biological activity data?

Q. Resolution Strategies :

- Standardize Assay Conditions : Control variables like pH, temperature, and cell passage number.

- Comparative Studies : Test the compound alongside structurally similar analogs (e.g., fluorophenyl or morpholinyl derivatives) to isolate substituent effects .

- Meta-Analysis : Use tools like Forest plots to statistically evaluate variability across studies (e.g., EC50 ranges in serotonin receptor assays) .

Basic: What spectroscopic methods confirm the compound’s structural integrity?

Q. Analytical Workflow :

- NMR Spectroscopy :

- HRMS : Confirm molecular ion ([M+H]+) with <2 ppm mass accuracy.

- IR Spectroscopy : Detect carbonyl stretches (~1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Advanced: Which computational methods predict metabolic stability and degradation pathways?

Q. In Silico Strategies :

Metabolic Site Prediction : Use Schrödinger’s SiteMap or ADMET Predictor to identify labile sites (e.g., ethylamino group oxidation).

Docking Simulations : Model interactions with CYP450 isoforms (e.g., CYP3A4) to predict demethylation or hydroxylation .

MD Simulations : Assess hydrolytic stability of the methanone group in aqueous environments (AMBER force field) .

Basic: How can thermal analysis guide formulation development?

Q. Key Techniques :

- Differential Scanning Calorimetry (DSC) : Determine melting point (~150–200°C) and detect polymorphic transitions.

- Thermogravimetric Analysis (TGA) : Evaluate decomposition thresholds (>250°C) to select stable excipients .

Application : Use data to optimize lyophilization protocols or solid dispersion formulations.

Advanced: What strategies improve selectivity in structure-activity relationship (SAR) studies?

Q. SAR Optimization Workflow :

Substituent Screening : Synthesize analogs with:

- Pyrimidine Modifications : Replace methyl with trifluoromethyl for enhanced lipophilicity.

- Piperazine Alternatives : Test 4-fluorophenyl or morpholino substituents to alter receptor affinity .

Activity Cliffs Analysis : Use cheminformatics tools (e.g., MOE) to identify substituents causing abrupt changes in potency.

Selectivity Profiling : Screen against off-target receptors (e.g., dopamine D2, histamine H1) to minimize polypharmacology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.